molecular formula C15H14N2O2 B14799726 4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline

4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline

Cat. No.: B14799726
M. Wt: 254.28 g/mol
InChI Key: WRSKGENFDRJWTP-UHFFFAOYSA-N
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Description

(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine is an organic compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol This compound is characterized by the presence of a benzylidene group and a nitrophenyl group, both of which are substituted with methyl groups

Preparation Methods

The synthesis of (4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine typically involves the condensation reaction between 4-methylbenzaldehyde and 4-methyl-3-nitroaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the benzylidene group can interact with aromatic residues in proteins. These interactions can modulate the activity of biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

(4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of (4-methylbenzylidene)(4-methyl-3-nitrophenyl)amine, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-(4-methyl-3-nitrophenyl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C15H14N2O2/c1-11-3-6-13(7-4-11)10-16-14-8-5-12(2)15(9-14)17(18)19/h3-10H,1-2H3

InChI Key

WRSKGENFDRJWTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

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